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molecular formula C7H9NO B140063 4-Ethylpyridine 1-oxide CAS No. 14906-55-9

4-Ethylpyridine 1-oxide

Cat. No. B140063
M. Wt: 123.15 g/mol
InChI Key: VFJRXOXKSUBBMR-UHFFFAOYSA-N
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Patent
US06043248

Procedure details

A solution of 4-ethylpyridine (10.7 g, 0.10 mol) in 35 ml of acetic acid heated at 95-100° C. is treated dropwise over a 18 min period with 30% hydrogen peroxide (28 ml). After 4 h, the excess hydrogen peroxide is decomposed by the portionwise addition of paraformaldehyde (10.0 g) at the previously maintained temperature until a negative starch iodide test is obtained. The reaction mixture is cooled and concentrated at reduced pressure. The residue is chromatographed with 325 g of silica gel packed and eluted initially with acetone-chloroform-methanol (3:6.7:0.3) and thereafter with an increasing methanol gradient to obtain 10.55 g (83%) of 4-Ethylpyridine-1-oxide.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)[CH3:2].[OH:9]O.C=O>C(O)(=O)C>[CH2:1]([C:3]1[CH:8]=[CH:7][N+:6]([O-:9])=[CH:5][CH:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
C(C)C1=CC=NC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
10 g
Type
reactant
Smiles
C=O
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed with 325 g of silica gel
WASH
Type
WASH
Details
eluted initially with acetone-chloroform-methanol (3:6.7:0.3)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)C1=CC=[N+](C=C1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.55 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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